Cruzain Binding Free Energy: 3,4-Dichloro Regioisomer as a Scaffold for Potent Inhibitor Design
In a computational study, the dichlorothiophene-2-sulfonamide scaffold CP6 (3,4-dichloro substitution pattern) served as the starting point for fragment-based design of novel cruzain (Cz) inhibitors [1]. CP6 exhibited a binding free energy (ΔG_bind) of –21.79 kcal/mol against the Cz active site as calculated by MM/GBSA [1]. Two designed derivatives, CP1 and CP4, achieved more favorable binding free energies of –26.10 and –23.81 kcal/mol, respectively [1]. While CP6 is less potent than its optimized derivatives, its scaffold provides a validated starting point for hit-to-lead optimization in antitrypanosomal drug discovery, offering a defined baseline for structure–activity relationship (SAR) studies [1].
| Evidence Dimension | Binding free energy (ΔG_bind) to cruzain active site |
|---|---|
| Target Compound Data | CP6 (dichlorothiophene-2-sulfonamide, 3,4-dichloro pattern): –21.79 kcal/mol |
| Comparator Or Baseline | CP1: –26.10 kcal/mol; CP4: –23.81 kcal/mol (designed derivatives of CP6 scaffold) |
| Quantified Difference | CP1 more favorable by 4.31 kcal/mol; CP4 more favorable by 2.02 kcal/mol |
| Conditions | MM/GBSA binding free energy calculation following molecular dynamics simulation; cruzain enzyme from T. cruzi |
Why This Matters
The quantified binding free energy of the 3,4-dichloro scaffold provides a reproducible benchmark for SAR expansion and enables rational procurement of the correct regioisomer for antitrypanosomal lead optimization programs.
- [1] da Costa, A. P. L.; Silva, J. R. A.; de Molfetta, F. A. Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Mol. Simul. 2022, 48, 1678–1687. https://doi.org/10.1080/08927022.2022.2123949 View Source
